molecular formula C13H11BrN6O2 B11470259 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11470259
M. Wt: 363.17 g/mol
InChI Key: GEBYGPMYJMYIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Oxadiazole ring formation: This involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Coupling reactions: The final step involves coupling the brominated pyrazole with the oxadiazole and pyridine moieties using appropriate coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Substitution reactions: The bromo substituent on the pyrazole ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides, depending on the reagents used.

    Cyclization reactions: The presence of multiple heteroatoms allows for cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological studies: It is used as a probe to study various biological processes and interactions at the molecular level.

    Industrial applications: The compound’s reactivity and stability make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H11BrN6O2

Molecular Weight

363.17 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H11BrN6O2/c14-9-5-17-20(7-9)8-11-18-13(22-19-11)12(21)16-6-10-3-1-2-4-15-10/h1-5,7H,6,8H2,(H,16,21)

InChI Key

GEBYGPMYJMYIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.